BenchChemオンラインストアへようこそ!

3-(4-Fluoro-phenyl)-1-methyl-propylamine

Lipophilicity LogP Membrane permeability

3-(4-Fluoro-phenyl)-1-methyl-propylamine (CAS 63659-85-8), systematically named 4-(4-fluorophenyl)butan-2-amine, is a synthetic fluorinated phenylalkylamine with the molecular formula C₁₀H₁₄FN and a molecular weight of 167.22 g/mol. It belongs to the phenethylamine class but is structurally distinguished by a butan-2-amine backbone—an ethylene bridge connects a para-fluorophenyl ring to a sec-butylamine moiety, placing it one methylene unit longer than the prototypical 4-fluoroamphetamine (4-FA; propan-2-amine backbone).

Molecular Formula C10H14FN
Molecular Weight 167.22 g/mol
CAS No. 63659-85-8
Cat. No. B3148107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-phenyl)-1-methyl-propylamine
CAS63659-85-8
Molecular FormulaC10H14FN
Molecular Weight167.22 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)F)N
InChIInChI=1S/C10H14FN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,2-3,12H2,1H3
InChIKeyLRNPPJJSSVMFNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluoro-phenyl)-1-methyl-propylamine (CAS 63659-85-8): Structural Identity, Physicochemical Baseline, and Comparator Landscape


3-(4-Fluoro-phenyl)-1-methyl-propylamine (CAS 63659-85-8), systematically named 4-(4-fluorophenyl)butan-2-amine, is a synthetic fluorinated phenylalkylamine with the molecular formula C₁₀H₁₄FN and a molecular weight of 167.22 g/mol . It belongs to the phenethylamine class but is structurally distinguished by a butan-2-amine backbone—an ethylene bridge connects a para-fluorophenyl ring to a sec-butylamine moiety, placing it one methylene unit longer than the prototypical 4-fluoroamphetamine (4-FA; propan-2-amine backbone) [1]. The compound possesses a single chiral center at the amine-bearing carbon, yielding (R)- and (S)-enantiomers. Its computed LogP of 2.11–2.23 and topological polar surface area (TPSA) of 26.02 Ų position it within a moderate lipophilicity range relative to close analogs . Documented primarily in forensic analytical chemistry literature as a controlled-substance analog reference standard and in supplier catalogs as a research intermediate, the compound serves as a versatile building block for medicinal chemistry and a key scaffold in fluorinated CNS drug discovery programs .

Why 3-(4-Fluoro-phenyl)-1-methyl-propylamine Cannot Be Generically Substituted with 4-Fluoroamphetamine or Regioisomeric Butan-2-amines


Within the fluorinated phenylalkylamine class, compounds differing by a single methylene unit in the alkyl chain or by the position of the amine group on that chain exhibit measurably divergent physicochemical properties—most critically, lipophilicity (LogP) and boiling point—that directly impact chromatographic behavior, membrane permeability, metabolic stability, and receptor-binding geometry [1]. The target compound 3-(4-fluoro-phenyl)-1-methyl-propylamine (4-(4-fluorophenyl)butan-2-amine) is not interchangeable with 4-fluoroamphetamine (4-FA; 1-(4-fluorophenyl)propan-2-amine) or with its regioisomer 1-(4-fluorophenyl)butan-2-amine. Forensic analytical studies have demonstrated that even regioisomeric fluorophenethylamines with identical molecular formulae and virtually indistinguishable electron ionization mass spectra can be unambiguously differentiated only by advanced techniques such as product ion mass spectrometry of [M+H−HF]⁺ ions, NMR spectroscopy, and GC-IR—methods not available in routine laboratory characterization [1][2]. Procuring the incorrect analog risks introducing a compound with a different LogP, altered chromatographic retention, and potentially divergent biological activity, compromising experimental reproducibility and regulatory compliance. The following evidence dimensions quantify these differences.

Quantitative Differentiation Evidence: 3-(4-Fluoro-phenyl)-1-methyl-propylamine vs. Closest Analogs and Regioisomers


LogP-Based Lipophilicity Differentiation from 4-Fluoroamphetamine and Regioisomeric 1-(4-Fluorophenyl)butan-2-amine

The target compound exhibits a computed LogP of 2.11–2.23, which is intermediate between the shorter-chain analog 4-fluoroamphetamine (LogP ~1.86, ACD/LogP) and the regioisomer 1-(4-fluorophenyl)butan-2-amine (LogP 2.81) . This ~0.3–0.4 log unit difference relative to 4-FA corresponds to an approximately 2-fold difference in octanol-water partition coefficient, which translates to measurably distinct membrane permeability and tissue distribution kinetics. The ~0.6 log unit difference from the regioisomer 1-(4-fluorophenyl)butan-2-amine reflects a ~4-fold partition coefficient difference, attributable to the altered spatial relationship between the lipophilic fluorophenyl ring and the polar amine group .

Lipophilicity LogP Membrane permeability Drug distribution CNS penetration

Boiling Point Differentiation Reflecting Altered Intermolecular Interactions vs. 4-Fluoroamphetamine

The target compound has a computed boiling point of 235.5 ± 23.0 °C at 760 mmHg, approximately 20 °C higher than that of 4-fluoroamphetamine (215.2 ± 15.0 °C at 760 mmHg) . This difference arises from the additional methylene group in the butan-2-amine chain, which increases molecular weight (167.22 vs. 153.20 g/mol) and enhances van der Waals interactions, while the altered positioning of the amine group relative to the aromatic ring modifies hydrogen-bonding capacity. The flash point of the target compound (106.6 ± 10.5 °C) is also elevated compared to 4-FA (93.6 ± 8.3 °C) .

Boiling point Purification Formulation Physicochemical property Distillation

Unambiguous Regioisomeric Differentiation via NMR and Product Ion Mass Spectrometry vs. GC-MS Failure

Rösner et al. (2005) demonstrated that regioisomeric fluoroamphetamines and 4-fluorophenylbutan-2-amines—including the target compound class—produce virtually identical electron ionization (EI) mass spectra, making conventional GC-MS insufficient for unambiguous identification [1]. In a follow-up study (2010), the same group showed that product ion mass spectrometry of [M+H−HF]⁺ ions generated by chemical ionization (CI) enabled unequivocal differentiation of all studied fluoro-substituted phenethylamines, including 1-(4-fluorophenyl)butan-2-amines, without prior derivatization, achieving submicrogram detection limits [2]. ¹H and ¹³C NMR spectroscopy, as well as GC-IR, also provided unambiguous differentiation of all regioisomers where GC-MS failed [1]. This evidence establishes that the target compound possesses a unique and verifiable spectroscopic fingerprint that distinguishes it from its closest regioisomers.

Regioisomer differentiation NMR spectroscopy Product ion mass spectrometry Forensic analysis Analytical reference standard

Chain-Length-Dependent Pharmacological Profile Differentiation from 4-Fluoroamphetamine (Class-Level Inference)

The target compound possesses a butan-2-amine backbone (4-carbon chain with amine at C2, 4-fluorophenyl at C4), one methylene unit longer than 4-fluoroamphetamine (propan-2-amine backbone). In the phenethylamine class, chain length between the aromatic ring and the amine nitrogen is a critical determinant of monoamine transporter binding affinity, selectivity, and susceptibility to oxidative deamination by monoamine oxidase (MAO) [1]. The extended chain length in the target compound increases the distance between the aromatic ring and the protonated amine, which class-level SAR data indicate reduces affinity for the dopamine transporter (DAT) relative to serotonin transporter (SERT), potentially shifting the DAT/SERT selectivity ratio compared to 4-FA [1]. Furthermore, the butan-2-amine scaffold is the saturated analog of the mofegiline (MDL-72,974) core—a clinical-stage irreversible MAO-B and SSAO inhibitor [2]. Quantitative pharmacological head-to-head data for the racemic target compound itself are not published; the evidence below is class-level inference.

Structure-activity relationship Chain length Monoamine transporter Receptor binding Metabolic stability

Chiral Resolution Value: Enantiomer-Specific Procurement for Asymmetric Synthesis

3-(4-Fluoro-phenyl)-1-methyl-propylamine contains a single stereogenic center at the amine-bearing carbon (C2 of the butane chain). The racemic mixture (CAS 63659-85-8) is commercially available at 98% purity from multiple suppliers at standard research chemical pricing . In contrast, the enantiopure (2S)-4-(4-fluorophenyl)butan-2-amine (CAS 1315051-91-2) is available as a defined single enantiomer at a significant price premium—approximately $1,357 per gram (2023 pricing)—reflecting the added value of stereochemical definition for asymmetric synthesis applications [1]. The (2S)-enantiomer has a computed XLogP3 of 2.1, consistent with the racemate, but its well-defined stereochemistry makes it suitable as a chiral building block for CNS-targeted drug candidates where enantiomeric purity is critical for target engagement and regulatory approval [1].

Chiral amine Enantiomer Asymmetric synthesis Stereochemistry Medicinal chemistry

Scaffold Relationship to Mofegiline: Positioning as a Key Intermediate or Comparator in MAO-B Drug Discovery

3-(4-Fluoro-phenyl)-1-methyl-propylamine (4-(4-fluorophenyl)butan-2-amine) is the direct saturated amine analog of the mofegiline core. Mofegiline (MDL-72,974; CAS 119386-96-8) is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B) and semicarbazide-sensitive amine oxidase (SSAO) that reached clinical trials for Parkinson's disease and Alzheimer's disease [1]. Mofegiline is (E)-2-(fluoromethylene)-4-(4-fluorophenyl)butan-1-amine—structurally, the fluoromethylene analog at the C2 position relative to the target compound's saturated amine. The target compound thus represents the saturated scaffold from which mofegiline and related fluoroallylamine MAO inhibitors are conceptually derived [2]. This scaffold relationship establishes the target compound as a relevant synthetic intermediate, a negative control (saturated vs. unsaturated amine), or a comparator for SAR studies in MAO-B and SSAO inhibitor programs. Patent literature describes processes for preparing mofegiline from 4-(4-fluorophenyl)butan-2-amine derivatives [2].

Mofegiline MAO-B inhibitor CNS drug discovery Fluorinated scaffold Structure-activity relationship

Evidence-Backed Application Scenarios for 3-(4-Fluoro-phenyl)-1-methyl-propylamine (CAS 63659-85-8) Procurement


Forensic Toxicology Reference Standard for Regioisomer Differentiation

Forensic laboratories require authenticated reference standards of 4-(4-fluorophenyl)butan-2-amine to differentiate this compound from its regioisomer 1-(4-fluorophenyl)butan-2-amine and from 4-fluoroamphetamine in seized samples. As demonstrated by Rösner et al. (2005, 2010), standard GC-MS fails to discriminate these compounds, while NMR, GC-IR, and CI product ion MS of [M+H−HF]⁺ ions provide unambiguous identification [1][2]. Procurement of the verified CAS 63659-85-8 standard is essential for developing validated forensic methods, generating reference spectral libraries, and providing legally defensible analytical testimony.

Medicinal Chemistry Intermediate for Fluorinated CNS Drug Candidates

The 4-(4-fluorophenyl)butan-2-amine scaffold is a versatile chiral building block for CNS-targeted drug discovery, particularly as the saturated analog of the mofegiline core [3]. Medicinal chemistry teams can use the racemic compound for initial SAR exploration, then transition to the enantiopure (2S)-enantiomer (CAS 1315051-91-2) for lead optimization when stereochemistry proves critical for target engagement. The compound's LogP of 2.11–2.23 positions it favorably for blood-brain barrier penetration, while its primary amine functionality allows for diverse derivatization (amide coupling, reductive amination, sulfonamide formation) .

Analytical Method Development and Chromatographic System Suitability Testing

The target compound's intermediate LogP (2.11–2.23) and boiling point (235.5 °C)—distinct from both 4-fluoroamphetamine (LogP ~1.86, bp 215 °C) and 1-(4-fluorophenyl)butan-2-amine (LogP 2.81, bp 234.6 °C)—make it a useful system suitability standard for chromatographic method development . Its retention behavior bridges the gap between smaller fluorinated amphetamines and larger, more lipophilic analogs, allowing chromatographers to optimize separation conditions for complex mixtures of fluorinated phenethylamines where regioisomeric co-elution is a known failure mode.

MAO-B/SSAO Inhibitor SAR Comparator Studies

For drug discovery programs investigating MAO-B or SSAO inhibition, 3-(4-fluoro-phenyl)-1-methyl-propylamine serves as the saturated amine comparator to mofegiline and related fluoroallylamine inhibitors [3]. Incorporating this compound into SAR panels allows researchers to quantify the contribution of the (E)-fluoromethylene moiety to inhibitory potency and irreversible binding kinetics against MAO-B and SSAO. The racemic nature of the commercially available compound also enables evaluation of stereochemistry-dependent inhibition before committing to enantioselective synthesis.

Quote Request

Request a Quote for 3-(4-Fluoro-phenyl)-1-methyl-propylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.